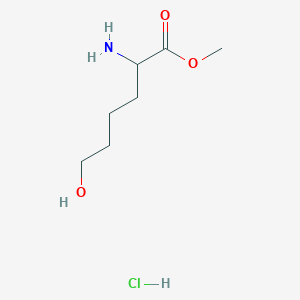

6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride

Description

6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride is a chemically modified amino acid derivative. Structurally, it features:

- A norleucine backbone (a six-carbon straight-chain amino acid analog of leucine).

- A hydroxyl group at the sixth carbon position.

- A methyl ester functional group, which enhances lipophilicity and stability.

- A hydrochloride salt formulation, improving solubility in aqueous systems .

This compound is utilized in biochemical research, particularly in studies requiring modified amino acids for enzyme inhibition, metabolic pathway analysis, or peptide synthesis. Its CAS number is 81505-49-9, with a purity of 95% in commercial preparations .

Properties

Molecular Formula |

C7H16ClNO3 |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

methyl 2-amino-6-hydroxyhexanoate;hydrochloride |

InChI |

InChI=1S/C7H15NO3.ClH/c1-11-7(10)6(8)4-2-3-5-9;/h6,9H,2-5,8H2,1H3;1H |

InChI Key |

PYCCLGAUCYSNND-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCCCO)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride typically involves the esterification of norleucine followed by hydroxylation. The reaction conditions often include the use of methanol and hydrochloric acid as reagents . Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into different derivatives.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a model compound in studies of amino acid metabolism and enzyme interactions.

Medicine: Research into its potential therapeutic uses is ongoing, particularly in the field of neurochemistry.

Mechanism of Action

The mechanism of action of 6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride involves its interaction with specific molecular targets, such as enzymes involved in amino acid metabolism. It can inhibit or activate these enzymes, leading to various biochemical effects. The pathways involved include those related to amino acid synthesis and degradation .

Comparison with Similar Compounds

Research Findings and Limitations

- Chirality: The DL (racemic) form introduces complexity in studies requiring enantiomeric specificity, contrasting with single-enantiomer compounds like ferruginol or communic acid methyl esters .

- Functional Overlap : Shared methyl ester groups enable cross-reactivity in esterase assays, necessitating careful controls when used in enzymatic studies .

Biological Activity

6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride is a derivative of norleucine, an amino acid that plays a crucial role in various biological processes. The compound is characterized by its hydroxyl group at the sixth position of the carbon chain, which significantly influences its chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its metabolic roles, enzyme interactions, and potential therapeutic applications.

- Molecular Formula : C₇H₁₄ClN₁O₂

- Molecular Weight : 197.66 g/mol

The presence of the hydroxyl group enhances its reactivity and interaction with various biological molecules, making it a valuable compound in biochemical research.

Biological Activity

Research indicates that 6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride exhibits significant biological activity, particularly in:

- Amino Acid Metabolism : It plays a role in the synthesis and degradation of amino acids, influencing metabolic pathways crucial for cellular function.

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in amino acid metabolism, thus affecting biochemical pathways related to nutrient utilization and energy production.

Enzyme Interaction Studies

Studies have shown that 6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride can modulate enzyme activity. For instance, it has been observed to interact with enzymes such as transaminases and dehydrogenases, which are pivotal in amino acid metabolism. The modulation of these enzymes can lead to alterations in metabolic rates and pathways, potentially offering therapeutic benefits in metabolic disorders.

Applications in Research and Industry

6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride has several applications across various fields:

- Peptide Synthesis : It serves as a building block for synthesizing modified peptides that enhance biological activity or stability .

- Pharmaceutical Development : Its unique properties improve the solubility and bioavailability of medications .

- Biochemical Research : The compound aids in studying protein interactions and functions, contributing to our understanding of various biological processes .

- Food Industry : It can be utilized as a flavor enhancer or nutritional supplement .

- Cosmetic Formulations : Acts as a skin-conditioning agent, improving texture and moisture retention .

Case Studies

- Metabolic Studies : In a study examining the effects of 6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride on enzyme activity, researchers found that the compound significantly inhibited the activity of certain transaminases, leading to altered amino acid profiles in treated cells. This suggests its potential use in managing metabolic disorders characterized by dysregulated amino acid metabolism.

- Therapeutic Potential : A case study highlighted the application of this compound in neurochemistry, where it was shown to influence neurotransmitter synthesis pathways. This opens avenues for exploring its role in neurological conditions where amino acid metabolism is disrupted.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Applications |

|---|---|---|

| 6-Hydroxy-DL-norleucine Methyl Ester | Enzyme modulation; amino acid metabolism | Peptide synthesis; pharmaceutical |

| DL-Norleucine Methyl Ester | Building block for peptides; improves drug solubility | Drug formulation; biochemical research |

| L-Leucine Methyl Ester | Enhances protein synthesis; involved in muscle metabolism | Nutritional supplements; food industry |

Q & A

Q. What analytical methods are recommended for structural characterization of 6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the esterification of the hydroxyl group and the presence of the hydrochloride salt. High-resolution mass spectrometry (HRMS) can validate molecular weight and fragmentation patterns. For purity assessment, employ reversed-phase HPLC with a C18 column and UV detection at 210–220 nm, using phosphate buffer (pH 7.4) and acetonitrile gradients .

- Key considerations : Ensure deuterated solvents (e.g., D₂O or DMSO-d₆) are compatible with the hydrochloride salt. Calibrate instruments using reference standards of structurally similar esters (e.g., methyl esters of norleucine derivatives) .

Q. How can researchers optimize the synthesis of 6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride?

- Methodology : Perform esterification via Fisher esterification using methanol and catalytic hydrochloric acid under reflux. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for free amino groups. Purify the product using recrystallization from ethanol/ether mixtures to isolate the hydrochloride salt .

- Data contradiction analysis : If yield is low (<50%), verify the absence of racemization by chiral HPLC. Compare retention times with enantiomerically pure standards (e.g., L- and D-norleucine derivatives) .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in the metabolic stability of 6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride in biological matrices?

- Methodology : Conduct in vitro stability assays in human serum (H4522) or liver microsomes, quantifying hydrolysis products (e.g., free norleucine) via LC-MS/MS. Use isotopically labeled internal standards (e.g., deuterated norleucine) to correct for matrix effects .

- Data interpretation : If half-life varies between studies, assess esterase activity differences using fluorometric assays with control substrates (e.g., p-nitrophenyl acetate). Cross-validate with in vivo pharmacokinetic studies in rodent models .

Q. How does 6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride interact with amino acid transporters or enzymes in neurological pathways?

- Methodology : Use competitive inhibition assays with radiolabeled substrates (e.g., ³H-tyrosine or ³H-tryptophan) in synaptosomal preparations. Measure IC₅₀ values and compare to known inhibitors (e.g., α-methyl-DL-tyrosine methyl ester hydrochloride) .

- Advanced techniques : Employ molecular docking simulations to predict binding affinity to transporters (e.g., LAT1 or ASCT2) using crystal structures from the Protein Data Bank. Validate predictions with site-directed mutagenesis .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties of 6-Hydroxy-DL-norleucine Methyl Ester Hydrochloride?

- Methodology : Implement quality control protocols using differential scanning calorimetry (DSC) to monitor melting points and polymorphic transitions. Pair with dynamic vapor sorption (DVS) to assess hygroscopicity, critical for hydrochloride salts .

- Troubleshooting : If solubility varies, characterize particle size distribution via laser diffraction and optimize micronization conditions. Cross-reference with pharmacopeial guidelines for hydrochloride salts .

Methodological Reference Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.